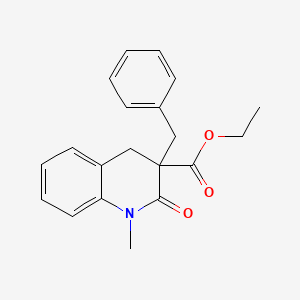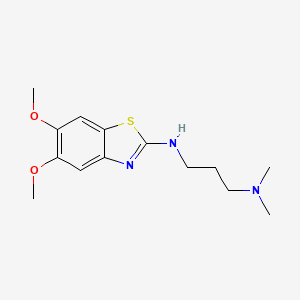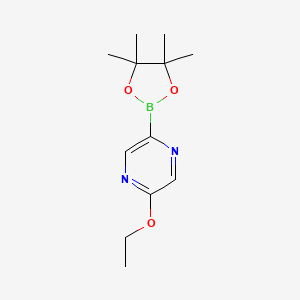![molecular formula C8H14N2O B1420110 3-[(Oxolan-3-ylmethyl)amino]propanenitrile CAS No. 184888-17-3](/img/structure/B1420110.png)
3-[(Oxolan-3-ylmethyl)amino]propanenitrile
Overview
Description
“3-[(Oxolan-3-ylmethyl)amino]propanenitrile” is a chemical compound with the CAS number 184888-17-3 . It has a molecular weight of 154.21 g/mol and a molecular formula of C8H14N2O .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(Oxolan-3-ylmethyl)amino]propanenitrile” are not fully detailed in the search results. It is known that the compound is a liquid at room temperature . The boiling point and other specific properties are not provided.Scientific Research Applications
1. Synthesis of Heterocyclic Systems
3-[(Oxolan-3-ylmethyl)amino]propanenitrile and its analogs are used as precursors for synthesizing various heterocyclic systems. These include imidazole derivatives, oxazoles, isothiazoles, and 1,3,2-diazaphospholidines. They are valuable in developing chemical and biological properties and potential applications of derived heterocycles (Drabina & Sedlák, 2012).
2. Preparation of Polysubstituted Bipyrazoles and Pyrazolylpyrimidines
This compound reacts with nitrogen nucleophiles to yield various derivatives such as bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine. These products have been structurally confirmed through elemental and spectral analyses (Dawood, Farag, & Ragab, 2004).
3. Synthesis of New Indole-Containing Derivatives
2-Arylhdrazononitriles, closely related to 3-[(Oxolan-3-ylmethyl)amino]propanenitrile, have been used to create a variety of new, uniquely substituted heterocyclic substances with promising antimicrobial activities against various bacteria and yeast (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
4. Study of Intramolecular Hydrogen Bonds and Anomeric Effects
Ab initio studies of 3-amino-propanenitrile derivatives, including 3-[(Oxolan-3-ylmethyl)amino]propanenitrile, have helped understand the stabilities and geometrical trends in terms of intramolecular hydrogen bonds and anomeric interactions (Fernández, Vázquez, & Ríos, 1992).
5. Exploration in Coordination Chemistry
Investigations into the effects of NZn coordination on aza-addition reactions between related compounds and acrylonitrile have been conducted. These studies are crucial in understanding selective reactions in aqueous solutions and the role of Zn complexes (Falcón-León et al., 2014).
6. Electrochemical Studies and Polymerization
Studies have been done on the electrochemical behavior and polymerization of electrically active poly(3-(9H-carbazol-9-yl)propanenitrile), a derivative of 3-[(Oxolan-3-ylmethyl)amino]propanenitrile. This includes synthesis on platinum electrodes and characterization through various spectroscopic techniques (Elamin, Hashim, & Mohammed, 2021).
properties
IUPAC Name |
3-(oxolan-3-ylmethylamino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c9-3-1-4-10-6-8-2-5-11-7-8/h8,10H,1-2,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIIMBMFUNMUTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CNCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Oxolan-3-ylmethyl)amino]propanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1420034.png)
![3-[(Cyclopropylsulfonyl)amino]benzoic acid](/img/structure/B1420035.png)



![[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]methylamine dihydrochloride](/img/structure/B1420045.png)


